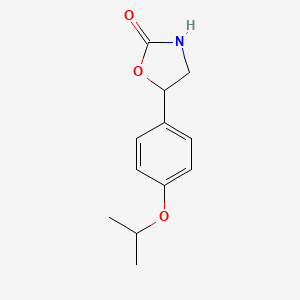

5-(4-Isopropoxyphenyl)oxazolidin-2-one

Description

5-(4-Isopropoxyphenyl)oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a 4-isopropoxyphenyl substituent at position 5 of the oxazolidinone core. Oxazolidinones are five-membered cyclic carbamates with a well-established role in medicinal chemistry, particularly as antibacterial agents targeting Gram-positive pathogens by inhibiting bacterial protein synthesis . The 4-isopropoxy group introduces an ether linkage, which may enhance solubility and influence pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

5-(4-propan-2-yloxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO3/c1-8(2)15-10-5-3-9(4-6-10)11-7-13-12(14)16-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |

InChI Key |

JESPPQAJKROGKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CNC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxyphenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the efficient formation of the oxazolidinone ring with high stereoselectivity . The reaction conditions typically involve the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

5-(4-Isopropoxyphenyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Antibacterial Agents

Linezolid

- Structure: 3-(3-Fluoro-4-morpholinophenyl)-5-(acetamidomethyl)oxazolidin-2-one.

- Activity : Broad-spectrum activity against Gram-positive bacteria, including MRSA.

- Key Findings: Approved for clinical use but associated with myelosuppression and monoamine oxidase inhibition (MAOI) risks due to its substituents .

MRX-I

- Structure: (S)-5-((Isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one.

- Activity : Retains potent antibacterial efficacy while significantly reducing myelosuppression and MAOI risks.

- Key Findings : The trifluorophenyl and isoxazolyl groups enhance target binding and metabolic stability .

Tedizolid Precursor

- Structure : (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

- Activity: Intermediate in synthesizing tedizolid, a second-generation oxazolidinone.

- Key Findings : Bromo and fluoro substituents improve ribosomal binding affinity .

| Compound | Substituents at Position 5 | Biological Activity | Key Properties/Findings |

|---|---|---|---|

| 5-(4-Isopropoxyphenyl) | 4-Isopropoxyphenyl | Not yet reported | Hypothesized improved solubility |

| Linezolid | 3-Fluoro-4-morpholinophenyl | Antibacterial | Approved, MAOI side effects |

| MRX-I | Trifluorophenyl + isoxazolylamino | Antibacterial | Reduced toxicity profile |

| Tedizolid precursor | 4-Bromo-3-fluorophenyl | Antibacterial intermediate | Enhanced binding affinity |

Sigma-2 Receptor Ligands

Compound 4f

- Structure : 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-phenyloxazolidin-2-one.

- Activity : Potent σ2 ligand (Ki < 50 nM) with moderate σ1/σ2 selectivity.

- Key Findings : The benzhydrylpiperazinyl group is critical for σ2 receptor interaction .

Compound 4j

Halogenated and Fluorinated Derivatives

5-((4-Bromo-2-chlorophenoxy)methyl)oxazolidin-2-one

- Structure: Phenoxy group with bromo and chloro substituents.

- Activity : Theoretical studies indicate halogen interactions enhance molecular stability and dipole moments .

(4S,5R)-4-iso-Propyl-5-(perfluorooctyl)oxazolidin-2-one

- Structure : Perfluorinated chain at position 5.

- Activity : Fluorous tags improve asymmetric synthesis efficiency.

- Key Findings : Fluorine atoms increase metabolic resistance and partition coefficients .

Q & A

Basic Research Question

- Column chromatography : Silica gel (100–200 mesh) with gradients (e.g., n-hexane:EtOAc 7:3) separates polar byproducts .

- Fluorous solid-phase extraction (F-SPE) : Isolates fluorinated derivatives with high purity (>98%) .

How does the introduction of substituents affect the biological activity of oxazolidinone-based compounds?

Advanced Research Question

- Electron-withdrawing groups (e.g., F, Br) : Enhance binding to bacterial ribosomes (e.g., linezolid analogs) but increase cytotoxicity .

- Chalcone hybrids : Improve antimicrobial potency by disrupting biofilms (MIC: 2–8 µg/mL against MRSA) .

- Morpholinophenyl groups : Increase selectivity for sigma-2 receptors (Ki < 50 nM) in cancer studies .

What are the mechanistic insights into the ring-opening reactions of oxazolidinones under basic conditions?

Advanced Research Question

Base-mediated ring-opening proceeds via nucleophilic attack on the carbonyl. Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.